REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[N:3]=1.[Br-].[S:11]1[CH:15]=[CH:14][N:13]=[C:12]1[Zn+].C1COCC1.C(Cl)Cl>O.[Na+].[Cl-].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].CO>[Cl:8][C:6]1[CH:5]=[C:4]([Cl:9])[N:3]=[C:2]([C:12]2[S:11][CH:15]=[CH:14][N:13]=2)[CH:7]=1 |f:1.2,6.7,8.9.10.11|
|
Name
|
|
Quantity
|
182 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=C1)Cl)Cl
|
Name
|
|
Quantity
|
73.2 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].S1C(=NC=C1)[Zn+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 15 mL vial equipped with a stir bar
|
Type
|
CUSTOM
|
Details
|
The vial was sealed with a septum screwcap
|
Type
|
CUSTOM
|
Details
|
was placed in a 60° C.
|
Type
|
TEMPERATURE
|
Details
|
heating block
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was transfered to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford an orange solid
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC(=C1)Cl)C=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 231 mg | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |